molecular formula C11H15ClN2O B1520414 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride CAS No. 1240528-54-4

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

Cat. No. B1520414
CAS RN: 1240528-54-4
M. Wt: 226.7 g/mol
InChI Key: DDWYSGNWTNSMDF-UHFFFAOYSA-N
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Description

“2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

Tetrahydroquinoline derivatives can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .


Chemical Reactions Analysis

Tetrahydroquinoline is produced by the hydrogenation of quinaldine . It’s also worth noting that the hydrogenation process is reversible .


Physical And Chemical Properties Analysis

The compound is a colorless oil . The exact physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” are not available in the sources.

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

This compound is used in the synthesis of highly substituted tetrahydroquinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported .

Medicinal Chemistry

2-Methyltetrahydroquinoline, a derivative of tetrahydroquinoline, is of interest in medicinal chemistry . It is a chiral compound owing to the presence of the methyl substituent and is produced by the hydrogenation of quinaldine .

Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Pesticides

Tetrahydroquinoline derivatives are used in pesticides . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Antioxidants

Tetrahydroquinoline derivatives are also used as antioxidants . They are a key structural motif in pharmaceutical agents .

Photosensitizers

Another application of tetrahydroquinoline derivatives is in photosensitizers . They are used in a wide range of applications .

Dyes

Tetrahydroquinoline derivatives are used in dyes . They offer a rapid and highly effective strategy for the synthesis of bioactive natural products .

Pharmaceutical Testing

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is used for pharmaceutical testing . High-quality reference standards are used for accurate results .

Safety and Hazards

The compound may cause serious eye irritation, respiratory irritation, and skin irritation. It may also be harmful if swallowed .

Future Directions

Tetrahydroquinoline based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” and its derivatives may have potential applications in medicinal chemistry.

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYSGNWTNSMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
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2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
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2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
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2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

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